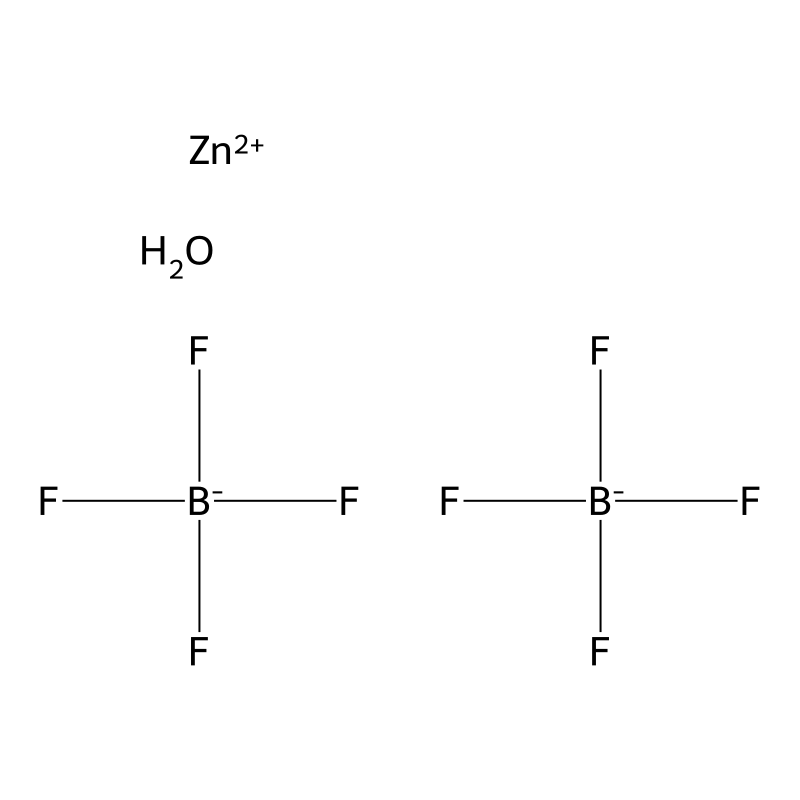

Zinc tetrafluoroborate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Trinuclear Complexes:

Zinc tetrafluoroborate hydrate serves as a precursor for the synthesis of fascinating molecules called homometallic trinuclear heteroscorpionate complexes. These complexes feature a central core with three metal centers (including zinc) bridged by specific organic ligands. Scientists are interested in these complexes because of their potential applications in:

- Understanding Electronic and Magnetic Properties: The structure of these complexes allows researchers to study how electrons move within them and how the metal centers interact magnetically. This knowledge can contribute to the development of new materials with desirable electronic and magnetic properties [1].

Source

[1] Synthesis and Characterization of a Series of Edge-Sharing Octahedral-Tetrahedral-Octahedral Linear Trinuclear Complexes M(3)(L¹O)(4): 2+, Where M = Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) and L¹OH Is the "Heteroscorpionate" Ligand (2-Hydroxyphenyl)bis(pyrazolyl)methane. Timothy C. Higgs et al. Inorganic Chemistry (2005) 44 (13), 4742-4749

Mild Catalyst for Epoxide Ring Opening:

Zinc tetrafluoroborate hydrate exhibits mild catalytic activity for a reaction known as epoxide ring opening with amines. Epoxides are cyclic organic compounds, and amines are molecules containing a nitrogen atom bonded to two or three hydrogen atoms and an alkyl or aryl group. In this reaction, the zinc compound facilitates the breaking of a specific bond in the epoxide ring, allowing it to react with the amine to form new and valuable molecules.

The advantages of using zinc tetrafluoroborate hydrate as a catalyst include:

- Mild Reaction Conditions: This catalyst allows the reaction to proceed at relatively low temperatures and pressures, making it more energy-efficient and potentially applicable to more sensitive molecules.

- Good Scope: The catalyst can be used with a variety of different epoxides and amines, providing researchers with more flexibility in their synthetic strategies [2].

Zinc tetrafluoroborate hydrate is a chemical compound with the molecular formula , where typically ranges from 6 to 7, indicating the presence of water molecules in its crystalline structure. This compound appears as a white crystalline solid and is known for its high solubility in polar solvents, particularly water. Zinc tetrafluoroborate hydrate is primarily utilized in various chemical applications, including as an electrolyte in zinc-organic polymer batteries and as a catalyst in organic synthesis reactions, such as epoxide ring-opening with amines .

- Catalytic Reactions: It acts as a catalyst for the opening of epoxide rings when reacted with amines, facilitating the formation of amino alcohols .

- Electrolytic Reactions: In electrochemical applications, it serves as an electrolyte, enhancing the conductivity of zinc-organic polymer batteries .

- Complex Formation: The compound can form homometallic and trinuclear heteroscorpionate complexes, which are significant in studies related to electronic and magnetic properties .

Zinc tetrafluoroborate hydrate can be synthesized through various methods:

- Direct Reaction: One common method involves reacting zinc oxide or zinc carbonate with hydrofluoric acid and boric acid, followed by hydration to yield the hydrated form.

- Precipitation: The compound can also be produced by precipitating zinc tetrafluoroborate from a solution containing zinc salts and tetrafluoroboric acid under controlled conditions .

These methods allow for the production of high-purity samples suitable for industrial and research applications.

Zinc tetrafluoroborate hydrate has diverse applications across several fields:

- Electrolytes: It is used as an electrolyte in batteries, particularly in zinc-organic polymer systems, improving energy efficiency and conductivity .

- Catalysts: The compound serves as a catalyst in organic synthesis, particularly for reactions involving epoxides .

- Material Science: It is employed in the preparation of advanced materials and coordination complexes for electronic and magnetic studies .

Research on interaction studies involving zinc tetrafluoroborate hydrate often focuses on its role as a catalyst or electrolyte. Studies indicate that its interaction with various amines during epoxide ring-opening reactions leads to significant alterations in reaction kinetics and product distribution. Furthermore, its solubility characteristics make it an effective medium for various electrochemical processes.

Zinc tetrafluoroborate hydrate shares similarities with several other compounds, particularly those containing zinc and boron. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Zinc tetrafluoroborate | Anhydrous form used mainly in industrial applications | Lacks water content; used primarily as a salt | |

| Zinc fluoride | Used in dental products and as a fluoride source | Different anion; less soluble than tetrafluoroborate | |

| Boron trifluoride | A strong Lewis acid used in organic synthesis | Gaseous at room temperature; highly reactive | |

| Zinc borate | Used as a flame retardant and in glass production | Contains oxide; used mainly for material properties |

Zinc tetrafluoroborate hydrate's unique combination of high solubility, catalytic properties, and hydration distinguishes it from these similar compounds. Its applications in both electrochemical systems and organic synthesis further emphasize its versatility.

Chemical Composition and Formula

The chemical identity of zinc tetrafluoroborate hydrate is established through its molecular formula Zn(BF₄)₂·xH₂O, where the variable x represents the degree of hydration [1] [2]. The anhydrous molecular formula is expressed as B₂F₈Zn, reflecting the presence of two tetrafluoroborate anions per zinc cation [3] [4]. The compound is officially registered under CAS number 27860-83-9 and carries the EINECS number 237-534-0 [4] [5].

Table 1: Chemical Composition and Formula Data

| Property | Value |

|---|---|

| Molecular Formula (hydrated) | Zn(BF₄)₂·xH₂O [1] [2] |

| Molecular Formula (anhydrous) | B₂F₈Zn [3] [4] |

| CAS Registry Number | 27860-83-9 [4] [5] |

| EINECS Number | 237-534-0 [4] [5] |

| Molecular Weight (hydrated) | 257.0 g/mol (with water) [6] |

| Molecular Weight (anhydrous) | 238.98-239.00 g/mol [4] [5] |

| IUPAC Name | zinc;ditetrafluoroborate;hydrate [4] [5] |

| SMILES Notation | O.[Zn++].FB-(F)F.FB-(F)F [4] [5] |

| InChI Key | WKVXCUNBQMAPGE-UHFFFAOYSA-N [4] [5] |

The structural composition involves a zinc cation in the +2 oxidation state coordinated with two tetrafluoroborate anions, each carrying a -1 charge [7] [8]. The degree of hydration typically ranges from 6 to 7 water molecules per formula unit, as indicated by commercial specifications [2] [9]. This hydration level significantly influences the compound's physical properties and chemical behavior.

Physical Properties

Appearance and Physical State

Zinc tetrafluoroborate hydrate manifests as a white crystalline solid under standard conditions [3] [10] [11]. The compound exhibits a characteristic crystalline powder appearance, with individual crystals displaying hexagonal morphology [12] [13]. The material maintains its solid state at room temperature and atmospheric pressure, presenting as an odorless substance suitable for laboratory and industrial applications [5] [14].

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid [5] [14] |

| Appearance | Crystalline powder [4] [5] |

| Color | White [3] [10] [11] |

| Crystal Form | Hexagonal crystals [12] [13] |

| Density | 2.120 g/cm³ [3] [10] [11] |

| Relative Density | 2.120 [3] [10] [11] |

| Degree of Hydration | 6-7 water molecules [2] [9] |

| Sensitivity | Hygroscopic [4] [5] [15] |

| Odor | Odorless [5] [14] |

Solubility Profile

The solubility characteristics of zinc tetrafluoroborate hydrate demonstrate exceptional compatibility with polar solvents. The compound exhibits very high solubility in water, making it readily available for aqueous applications [3] [4] [15]. This high water solubility stems from the ionic nature of the compound and the strong solvation of both the zinc cation and tetrafluoroborate anions by water molecules.

Table 3: Solubility Profile

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Very soluble [3] [4] [15] | Highly soluble in polar solvents |

| Ethanol | Soluble [3] [4] [15] | Good solubility in alcohols |

| Alcohol (general) | Soluble [3] [4] [15] | General alcohol solubility |

The compound also demonstrates significant solubility in alcohols, including ethanol, which extends its utility in organic synthesis applications where mixed solvent systems are employed [3] [4] [15]. The tetrafluoroborate anion contributes to the compound's lipophilic character, enhancing solubility in organic solvents compared to other zinc salts with more coordinating anions [7].

Melting and Decomposition Behavior

The thermal behavior of zinc tetrafluoroborate hydrate involves a complex sequence of dehydration and decomposition processes. The compound begins losing its water of crystallization at approximately 60°C, as observed in related zinc fluoroborate studies [11]. Complete dehydration occurs gradually with increasing temperature, with the anhydrous form being more thermally stable than the hydrated variant.

Upon thermal decomposition, the compound generates hydrogen fluoride, boron oxides, and zinc oxide as primary decomposition products [14]. This decomposition pattern reflects the breakdown of the tetrafluoroborate anions and the oxidation of zinc under elevated temperatures. The decomposition process necessitates careful handling under controlled atmospheric conditions to prevent the release of corrosive gases.

Hygroscopic Nature

Zinc tetrafluoroborate hydrate exhibits pronounced hygroscopic behavior, readily absorbing moisture from the surrounding atmosphere [4] [5] [15]. This property results from the strong affinity of both the zinc cation and the compound's crystal structure for water molecules. The hygroscopic nature requires storage in dry conditions to maintain consistent composition and prevent caking or agglomeration of the crystalline material.

Electronic Properties

The electronic structure of zinc tetrafluoroborate hydrate reflects the d¹⁰ electronic configuration of the zinc(II) ion and the tetrahedral geometry of the tetrafluoroborate anions [16] [17]. The zinc center, with its completely filled d-orbitals, exhibits diamagnetic behavior and shows no crystal field stabilization energy preferences for specific coordination geometries.

Table 4: Electronic Properties

| Property | Value |

|---|---|

| Zinc Oxidation State | +2 [16] [17] |

| Zinc Electronic Configuration | 3d¹⁰ [16] [17] |

| Coordination Number | 4-6 (variable) [16] [17] |

| Coordination Geometry | Tetrahedral to octahedral [16] [17] |

| Tetrafluoroborate Charge | -1 [7] [8] |

| Tetrafluoroborate Geometry | Tetrahedral [7] [8] |

The zinc(II) center demonstrates remarkable flexibility in coordination number, readily adopting tetrahedral, pentacoordinate, or octahedral geometries depending on the ligand environment [16] [17]. This flexibility contributes to the compound's catalytic properties and its ability to participate in various coordination chemistry applications.

The tetrafluoroborate anions maintain their tetrahedral geometry with boron at the center surrounded by four fluorine atoms [7] [8]. This anion is classified as weakly coordinating, meaning it has minimal tendency to bind strongly to metal centers, thereby allowing the zinc cation to interact more readily with other ligands or substrates [7].

Thermodynamic Properties

The thermodynamic characteristics of zinc tetrafluoroborate hydrate are influenced by both the zinc-water interactions and the lattice energy of the crystalline structure. The hydration of zinc(II) ions involves significant enthalpic contributions, with studies indicating that zinc exhibits hydration numbers of approximately 5.3 water molecules in solution [18].

The stability of the hydrated form compared to the anhydrous compound reflects the favorable thermodynamics of water coordination to zinc(II). The enthalpy of hydration for zinc(II) contributes substantially to the overall stability of the compound, with the entropy considerations favoring the hydrated state under ambient conditions.

The compound's thermal stability is moderate, with decomposition occurring at elevated temperatures rather than simple melting. This behavior is consistent with the ionic nature of the compound and the strength of the zinc-tetrafluoroborate interactions within the crystal lattice.

Acid-Base Properties

Zinc tetrafluoroborate hydrate exhibits acidic character in aqueous solution, resulting from the hydrolysis of the zinc(II) cation and the weak Brønsted acid nature of coordinated water molecules [19] . The compound generates solutions with pH values less than 7.0 due to the formation of hydronium ions through the following equilibrium:

$$Zn(H₂O)₆²⁺ + H₂O ⇌ [Zn(H₂O)₅(OH)]⁺ + H₃O⁺$$

The tetrafluoroborate anion acts as a very weak base, with its conjugate acid (tetrafluoroboric acid) being significantly stronger than common organic acids [21]. This property makes the tetrafluoroborate anion one of the weakest coordinating anions available, contributing to the Lewis acid character of the zinc center.

The acid-base behavior of the compound is further influenced by the concentration and the presence of other ions in solution. At higher concentrations, the acidic character becomes more pronounced, while dilution tends to shift the equilibrium toward less acidic conditions. The compound's ability to act as a Lewis acid through the zinc center makes it particularly valuable in catalytic applications where substrate activation is required.

Coordination Geometry

Zinc tetrafluoroborate hydrate exhibits variable coordination geometries depending on the specific complex environment and hydration state [1] [2] [3]. The zinc(II) center can adopt both tetrahedral and octahedral coordination arrangements, making this compound structurally versatile in different chemical environments.

In tetrahedral coordination environments, zinc(II) typically coordinates with four ligands arranged at the vertices of a tetrahedron. Studies of zinc complexes with tetrafluoroborate anions demonstrate that tetrahedral zinc complexes are thermodynamically favored when coordinated to fewer than four strong-field ligands [4]. The tetrahedral coordination geometry is particularly prevalent in anhydrous or low-hydration conditions, where the zinc center coordinates directly with tetrafluoroborate anions or other available ligands [1] [2].

Octahedral coordination occurs more frequently in highly hydrated systems, where water molecules and tetrafluoroborate anions compete for coordination sites around the zinc center [5] [3]. In such arrangements, zinc typically coordinates with six ligands positioned at the vertices of an octahedron. The octahedral geometry can exhibit various degrees of distortion depending on the nature and steric requirements of the coordinating ligands [5].

The coordination preference between tetrahedral and octahedral geometries is influenced by ligand field effects, steric factors, and solvation dynamics [4] [3]. Research indicates that zinc complexes with tetrafluoroborate counterions can exhibit both coordination modes within the same crystal structure, demonstrating the structural flexibility of this system [2] [3].

Bond Lengths and Angles

Comprehensive crystallographic studies reveal significant variation in bond lengths and angles for zinc tetrafluoroborate hydrate complexes, reflecting the diverse coordination environments possible for this compound.

Zinc-Oxygen Bond Parameters

Zinc-oxygen bonds in hydrated complexes typically range from 2.0338(15) to 2.0592(15) Å in octahedral environments [6]. In mixed coordination systems, these distances can extend from 2.035(3) to 2.347(2) Å, indicating varying degrees of coordination strength [7]. The corresponding bond angles range from 77.29(6)° to 101.77(7)° in regular octahedral arrangements, but can vary more dramatically from 93.91(10)° to 163.55(10)° in distorted coordination environments [6] [7].

Zinc-Nitrogen Bond Parameters

When nitrogen-containing ligands are present, zinc-nitrogen bond lengths typically span 2.0268(18) to 2.131(3) Å in mixed coordination environments [6]. Alternative coordination arrangements show zinc-nitrogen distances of 2.062(3) to 2.149(2) Å [7]. In purely tetrahedral arrangements with nitrogen ligands, these bonds are shorter, ranging from 1.980(2) to 1.991(2) Å [8]. The associated bond angles vary from 79.99(9)° to 134.76(7)° in mixed coordination systems and 104.93(9)° to 118.81(9)° in tetrahedral arrangements [6] [7] [8].

Zinc-Fluorine Interactions

Direct zinc-fluorine interactions, while less common, occur in certain structural arrangements. These bonds are typically longer, ranging from 2.566(6) to 2.662(4) Å, and often exhibit near-linear geometries with angles around 174.1(2.7)° [9]. Such interactions are frequently observed in Jahn-Teller distorted coordination environments.

Tetrafluoroborate Anion Structure

The tetrafluoroborate anion maintains its tetrahedral geometry with boron-fluorine bond lengths ranging from 1.385 to 1.396 Å [10]. Theoretical calculations predict slightly longer B-F bonds of 1.418 Å [11], while experimental studies report a range of 1.372(6) to 1.394(6) Å [12]. The fluorine-boron-fluorine bond angles ideally approach 109.5° [13] [14], though distortions can cause variations from 106.8(4)° to 113.0(5)° [12].

Hydration Characteristics

Zinc tetrafluoroborate hydrate typically incorporates 6-7 water molecules per formula unit [15]. This hydration degree is consistent with the hygroscopic nature of the compound, which readily absorbs moisture from the atmosphere [16]. The water molecules participate in extensive hydrogen bonding networks that stabilize the overall crystal structure and influence the coordination environment around the zinc center.

The hydration water molecules can coordinate directly to the zinc center or exist as lattice water, forming hydrogen bonds with tetrafluoroborate anions and other water molecules [17]. In crystalline forms, water molecules often bridge between different zinc centers or connect ionic components through hydrogen bonding networks [18].

Thermogravimetric analysis indicates that the hydrated compound remains stable up to approximately 175°C, above which dehydration begins [2]. This thermal stability suggests relatively strong hydrogen bonding interactions within the hydrated structure, contributing to the overall structural integrity of the compound.

Crystal Structure

Unit Cell Parameters

Crystallographic studies of zinc tetrafluoroborate hydrate complexes reveal diverse crystal systems and unit cell parameters, reflecting the structural variability of this compound family.

Monoclinic Systems

In certain zinc borohydrate complexes, monoclinic crystal systems are observed with space group C1c1 [19]. Representative unit cell parameters include a = 12.215(4) Å, b = 7.845(3) Å, and c = 12.172(4) Å, with α = γ = 90° and β = 107.323(15)°. The unit cell volume is 1113.5(6) ų with Z = 4, indicating four formula units per unit cell. The calculated density is 1.943 g/cm³ at 298(2) K [19].

Orthorhombic Systems

Alternative structural arrangements adopt orthorhombic crystal systems with space group Pnma [17]. These systems exhibit unit cell parameters of a = 10.523 Å, b = 7.892 Å, and c = 13.354 Å, with all angles at 90°. The unit cell volume is approximately 1108 ų with Z = 4 [17].

Structural Variations

The diversity in crystal systems reflects the influence of hydration degree, counterions, and crystallization conditions on the final structure. Different packing arrangements can accommodate varying numbers of water molecules and different coordination modes for the zinc centers.

Crystal Packing and Intermolecular Interactions

The crystal packing in zinc tetrafluoroborate hydrate is dominated by extensive hydrogen bonding networks involving water molecules, tetrafluoroborate anions, and any additional ligands present in the structure.

Hydrogen Bonding Networks

Water molecules form the primary structural framework through O-H···O and O-H···F hydrogen bonds [20] [18]. The tetrafluoroborate anions participate as hydrogen bond acceptors, with fluorine atoms forming N-H···F and O-H···F interactions with coordinated water molecules and other hydrogen-bonding species [18]. These interactions create three-dimensional networks that stabilize the crystal structure and influence the overall packing arrangement.

Ion Pairing and Electrostatic Interactions

The ionic nature of zinc tetrafluoroborate hydrate results in significant electrostatic interactions between the positively charged zinc centers and the tetrafluoroborate anions [3]. These interactions, combined with the hydrogen bonding networks, create layered structures where alternating cationic and anionic regions are connected through bridging water molecules [18].

Structural Flexibility

The crystal packing demonstrates considerable flexibility, accommodating different hydration states and coordination arrangements [5]. This flexibility is evidenced by the occurrence of multiple polymorphic forms and the ability to undergo reversible phase transitions upon heating or cooling [18].

Solution Structure

Solvation Dynamics

In aqueous solution, zinc tetrafluoroborate hydrate exhibits complex solvation behavior characterized by dynamic exchange between different coordination states and solvation shells [21] [22]. The zinc(II) ion forms well-defined hydration spheres with water molecules, while the tetrafluoroborate anions remain largely uncoordinated due to their weakly coordinating nature [23] [24].

Primary Solvation Shell

The primary solvation shell around zinc(II) typically contains 4-6 water molecules, depending on solution concentration and temperature [21]. These water molecules undergo rapid exchange with bulk solvent, with exchange rates influenced by the presence of tetrafluoroborate anions and other competing ligands [22]. Studies using molecular dynamics simulations indicate that the mean residence time of water molecules in the first coordination sphere is on the order of picoseconds [22].

Secondary Solvation Effects

Beyond the primary coordination sphere, zinc tetrafluoroborate hydrate influences the structure of surrounding water molecules through long-range electrostatic interactions [21]. The tetrafluoroborate anions, while weakly coordinating, can influence the solvation dynamics by modifying the local hydrogen bonding network around the zinc center [25].

Temperature and Concentration Effects

Solution structure and solvation dynamics are strongly dependent on temperature and concentration. At higher temperatures, increased thermal motion leads to faster ligand exchange rates and more dynamic solvation shells [21]. Concentration effects become significant at higher ionic strengths, where ion-ion interactions begin to compete with solvation effects [26].

Ion Pairing Behavior

The ion pairing behavior of zinc tetrafluoroborate hydrate in solution is characterized by weak association between zinc(II) cations and tetrafluoroborate anions, consistent with the classification of tetrafluoroborate as a weakly coordinating anion [23] [24].

Contact Ion Pairs

Direct contact between zinc(II) and tetrafluoroborate ions is relatively rare in aqueous solution due to the strong preference of zinc for water coordination and the weak coordinating ability of the tetrafluoroborate anion [27] [28]. When contact ion pairs do form, they typically involve outer-sphere coordination where the tetrafluoroborate anion interacts with the hydrated zinc complex through hydrogen bonding rather than direct coordination [26].

Solvent-Separated Ion Pairs

The predominant ion pairing mode involves solvent-separated ion pairs, where zinc(II) and tetrafluoroborate ions are separated by one or more layers of solvent molecules [21]. This arrangement allows for electrostatic stabilization while maintaining the preferred hydration environment for both ionic species [26].

Electrolyte Behavior

Conductivity measurements confirm the ionic nature of zinc tetrafluoroborate hydrate in solution, with the compound behaving as a strong electrolyte [2]. The high degree of dissociation is consistent with the weak ion pairing behavior and supports the classification of this system as having minimal cation-anion association in dilute aqueous solutions [27] [28].

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant